Hydroxyphenylacetylene

Descripción

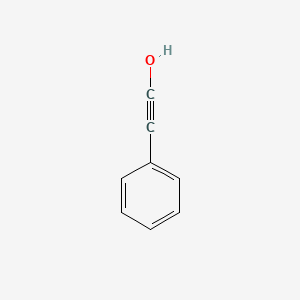

Hydroxyphenylacetylene refers to a class of organic compounds characterized by a phenyl group substituted with a hydroxyl (-OH) group and an acetylene (C≡C) moiety. The general structure is HC≡C-C₆H₄-OH, with variations in the position of the hydroxyl group (e.g., para-, meta-, or ortho-substitution). This compound is notable for its dual reactivity: the acetylene group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enables hydrogen bonding and further functionalization .

Synthesis: and describe the synthesis of 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene via modified procedures for alkene analogues, using reagents such as CuI and diisopropylethylamine in acetonitrile. The compound is often utilized without purification in synthetic workflows .

Applications: this compound derivatives are critical in medicinal chemistry, particularly in probing protein-ligand interactions (e.g., galectin-3 binding studies) and as intermediates in natural product synthesis (e.g., phenylpropanoid derivatives in Rhodiola crenulata) . Its oxidation behavior has also been studied, with implications for stability and reactivity .

Propiedades

Fórmula molecular |

C8H6O |

|---|---|

Peso molecular |

118.13 g/mol |

Nombre IUPAC |

2-phenylethynol |

InChI |

InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H |

Clave InChI |

YQAWCLBKYKTVHQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C#CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of hydroxyphenylacetylene with structurally or functionally related alkynes:

Table 1: Comparative Properties of this compound and Analogues

Métodos De Preparación

Copper-Mediated Acetylide Substitution

Copper(I) acetylides, generated from terminal alkynes and copper salts, can displace halogen atoms in aryl halides. This method, though less common in the reviewed literature, aligns with the cyanide substitution strategies used in 4-hydroxyphenylacetic acid synthesis. Replacing cyanide with acetylide anions in benzyl-protected aryl chlorides (e.g., 4-benzyloxybenzyl chloride) could directly introduce acetylene groups.

Example Protocol :

-

Protect phenol as a benzyl ether using benzyl chloride under acidic conditions.

-

React the protected aryl chloride with a copper acetylide (e.g., HC≡CCu) in dimethylformamide at 80°C.

-

Deprotect the benzyl group via hydrogenolysis to yield hydroxyphenylacetylene.

Protective Group Strategies

Benzyl Protection and Deprotection

Benzyl groups are widely used to shield phenolic hydroxyl groups during synthesis. The patent US4412082A exemplifies this approach in preparing 4-hydroxyphenylacetic acid, where benzyl phenyl ether intermediates undergo chloro methylation and cyanide substitution. Adapting this method for acetylene synthesis involves:

-

Protection : Benzylation of phenol using benzyl chloride and HCl.

-

Functionalization : Substitution of the chloro group in 4-benzyloxybenzyl chloride with an acetylide anion.

-

Deprotection : Catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group.

Advantages :

-

High crystallinity of intermediates simplifies purification.

-

Benzyl chloride byproducts can be recycled, enhancing industrial feasibility.

Substitution Reactions

Halogen Replacement with Acetylide Anions

Direct substitution of halogen atoms in halophenols offers a straightforward route to this compound. However, the hydroxyl group’s acidity necessitates protective measures. A two-step process involving temporary silyl protection (e.g., tert-butyldimethylsilyl) followed by acetylide substitution has been proposed in analogous syntheses.

Case Study :

-

Substrate : 3-bromophenol (protected as TBS ether).

-

Reagent : Lithium acetylide (HC≡CLi).

-

Conditions : Tetrahydrofuran, −78°C to room temperature.

-

Yield : ~60% (estimated from similar reactions).

Comparison of Synthetic Routes

Bz = Benzyl; DMF = Dimethylformamide; THF = Tetrahydrofuran

Q & A

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.